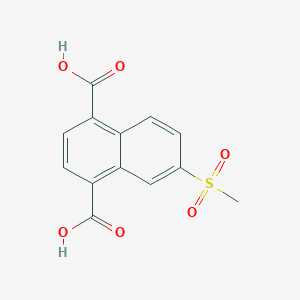
6-(Methanesulfonyl)naphthalene-1,4-dicarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(Methanesulfonyl)naphthalene-1,4-dicarboxylic acid is an organic compound that belongs to the class of naphthalenecarboxylic acids. This compound features a naphthalene ring substituted with methanesulfonyl and carboxylic acid groups, making it a versatile intermediate in organic synthesis and various industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Methanesulfonyl)naphthalene-1,4-dicarboxylic acid typically involves the sulfonation of naphthalene derivatives followed by carboxylation. One common method includes the reaction of naphthalene with methanesulfonyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, to introduce the methanesulfonyl group. Subsequent oxidation and carboxylation steps yield the desired dicarboxylic acid.
Industrial Production Methods
Industrial production of this compound often employs catalytic processes to enhance yield and selectivity. The use of homogeneous or heterogeneous catalysts, such as palladium or platinum-based catalysts, can facilitate the efficient conversion of starting materials to the target compound under controlled temperature and pressure conditions.
Analyse Chemischer Reaktionen
Types of Reactions
6-(Methanesulfonyl)naphthalene-1,4-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the methanesulfonyl group to a methyl group.
Substitution: Electrophilic substitution reactions can introduce other functional groups onto the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Methyl-substituted naphthalene derivatives.
Substitution: Halogenated or nitrated naphthalene derivatives.
Wissenschaftliche Forschungsanwendungen
6-(Methanesulfonyl)naphthalene-1,4-dicarboxylic acid finds applications in various scientific research fields:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, optical brighteners, and high-performance coatings.
Wirkmechanismus
The mechanism of action of 6-(Methanesulfonyl)naphthalene-1,4-dicarboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The methanesulfonyl group can act as an electrophilic center, facilitating the formation of covalent bonds with nucleophilic sites on target molecules. This interaction can modulate the activity of enzymes and signaling pathways, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6-Naphthalenedicarboxylic acid: Another naphthalene derivative with carboxylic acid groups at different positions.
1,4-Naphthalenedicarboxylic acid: Similar structure but lacks the methanesulfonyl group.
Uniqueness
6-(Methanesulfonyl)naphthalene-1,4-dicarboxylic acid is unique due to the presence of the methanesulfonyl group, which imparts distinct chemical reactivity and biological activity compared to other naphthalenedicarboxylic acids. This functional group enhances its utility in various synthetic and industrial applications, making it a valuable compound in research and development.
Eigenschaften
CAS-Nummer |
63434-80-0 |
|---|---|
Molekularformel |
C13H10O6S |
Molekulargewicht |
294.28 g/mol |
IUPAC-Name |
6-methylsulfonylnaphthalene-1,4-dicarboxylic acid |
InChI |
InChI=1S/C13H10O6S/c1-20(18,19)7-2-3-8-9(12(14)15)4-5-10(13(16)17)11(8)6-7/h2-6H,1H3,(H,14,15)(H,16,17) |
InChI-Schlüssel |
GVFWUVBUOBKGLW-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)C1=CC2=C(C=CC(=C2C=C1)C(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


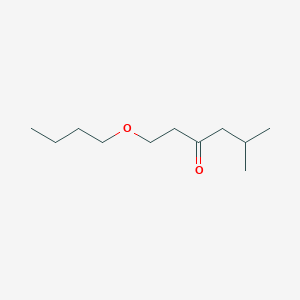


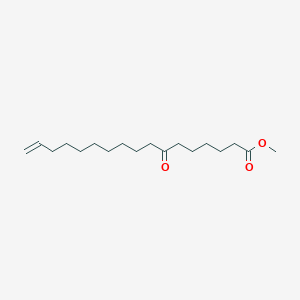
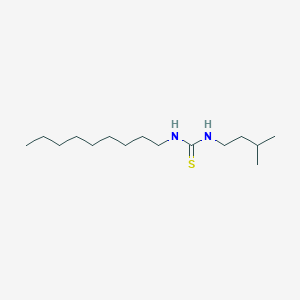
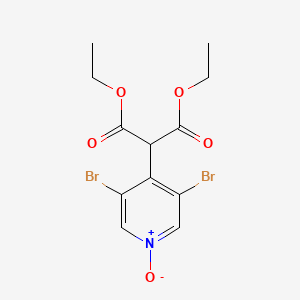
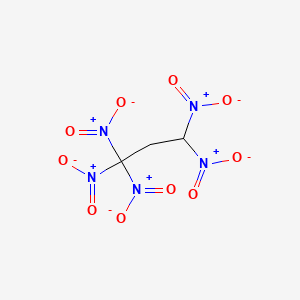
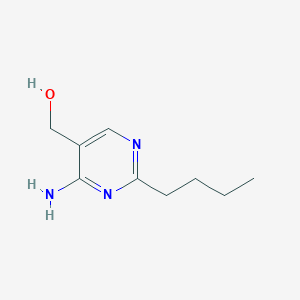
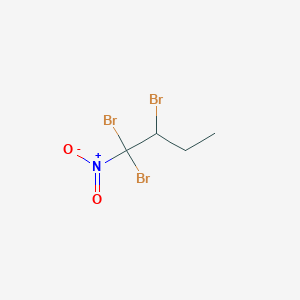
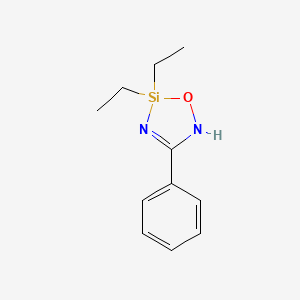
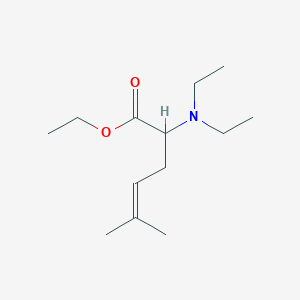
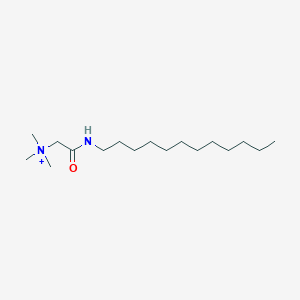
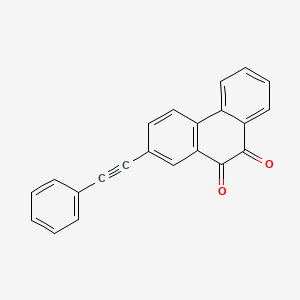
![4,4'-[Ethane-1,2-diylbis(methylazanediyl)]bis(4-oxobutanoic acid)](/img/structure/B14513665.png)
